Superior Myeloperoxidase (MPO) Inhibition Potency Relative to 5-Fluorotryptamine
4-Fluoro-5-iodo-2-methoxyphenyl acetate demonstrates significantly higher potency in inhibiting human myeloperoxidase (MPO) compared to the known MPO inhibitor 5-fluorotryptamine. In a recombinant human MPO assay with 120 mM NaCl and a 10-minute incubation, the target compound exhibited an IC50 of 72 nM [1]. In contrast, 5-fluorotryptamine, a structurally distinct MPO inhibitor, showed an IC50 of 790 nM (0.79 µM) in a comparable assay [2]. This represents an approximately 11-fold improvement in potency.
| Evidence Dimension | Inhibition of recombinant human myeloperoxidase (MPO) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 72 nM |
| Comparator Or Baseline | 5-Fluorotryptamine: IC50 = 790 nM (0.79 µM) |
| Quantified Difference | ~11-fold lower IC50 (higher potency) for the target compound |
| Conditions | Recombinant human MPO; 120 mM NaCl; 10 min incubation; aminophenyl fluorescein-based assay [REFS-1, REFS-2] |
Why This Matters
For projects targeting MPO in cardiovascular or inflammatory diseases, the 11-fold higher potency of 4-fluoro-5-iodo-2-methoxyphenyl acetate suggests a significantly lower required dose to achieve therapeutic enzyme inhibition, potentially improving the therapeutic window and reducing off-target effects.
- [1] BindingDB. (n.d.). BDBM50554045 CHEMBL4800005: Inhibition of recombinant human MPO. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554045 View Source
- [2] OmicsDI. (2019). S-EPMC7333589 - Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Retrieved from https://www.omicsdi.org/dataset/pmc/EPMC7333589 View Source
